molecular formula C11H7NO2 B13691428 Naphtho[2,3-d]isoxazol-3(2H)-one

Naphtho[2,3-d]isoxazol-3(2H)-one

Katalognummer: B13691428
Molekulargewicht: 185.18 g/mol
InChI-Schlüssel: DPIGZCIBDUBRBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphtho[2,3-d]isoxazol-3(2H)-one is a heterocyclic compound that features a fused ring system combining a naphthalene moiety with an isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[2,3-d]isoxazol-3(2H)-one typically involves the cyclization of ortho-alkynylamidoarylketones. One common method employs Ag(I)-acid-mediated oxazole-benzannulation. This reaction is carried out under mild conditions and provides a high yield of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions: Naphtho[2,3-d]isoxazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of new compounds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can yield a variety of functionalized this compound derivatives .

Wissenschaftliche Forschungsanwendungen

Naphtho[2,3-d]isoxazol-3(2H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Naphtho[2,3-d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

    Naphtho[2,3-d]oxazole: Similar in structure but contains an oxygen atom in place of the nitrogen in the isoxazole ring.

    Naphtho[2,3-d]imidazole: Contains an imidazole ring instead of an isoxazole ring.

    Naphtho[2,3-d]thiazole: Features a sulfur atom in the ring structure.

Uniqueness: Naphtho[2,3-d]isoxazol-3(2H)-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, particularly in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C11H7NO2

Molekulargewicht

185.18 g/mol

IUPAC-Name

benzo[f][1,2]benzoxazol-3-one

InChI

InChI=1S/C11H7NO2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)14-12-11/h1-6H,(H,12,13)

InChI-Schlüssel

DPIGZCIBDUBRBC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.